M2I-1

Vue d'ensemble

Description

M2I-1 is a synthetic compound known for its unique chemical structure and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of M2I-1 typically involves the condensation of 4-(diisobutylamino)-3-nitrobenzaldehyde with thiobarbituric acid under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

M2I-1 undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 5-[4-(diisobutylamino)-3-aminobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione .

Applications De Recherche Scientifique

Cancer Research

M2I-1 has been extensively studied for its role in cancer therapy due to its ability to enhance the sensitivity of cancer cells to anti-mitotic drugs.

Experimental Procedures:

- This compound was tested alongside anti-mitotic agents such as nocodazole and taxol.

- The compound triggered cell death by promoting premature degradation of Cyclin B1 and increasing levels of pro-apoptotic proteins like MCL-1s and NOXA.

Results:

- Studies demonstrated a significant increase in sensitivity of various cancer cell lines to these drugs when treated with this compound, suggesting its potential as a therapeutic agent .

Cell Cycle Regulation Studies

This compound serves as a valuable tool for investigating the dynamics of the SAC.

Methods:

- Interaction studies using techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have confirmed that this compound selectively disrupts the Mad2-Cdc20 complex without affecting other pathways.

Outcomes:

- This specificity highlights this compound's potential as a targeted therapeutic agent in cancer treatments associated with SAC dysfunctions .

Comparative Analysis with Other Compounds

This compound shares similarities with other inhibitors targeting protein-protein interactions within the cell cycle regulation pathway. Below is a comparative table:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Mad2 Inhibitor-2 | Targets Mad2-Cdc20 interaction | Different chemical scaffold than this compound |

| Cdc20 Inhibitor | Directly inhibits Cdc20 function | Focuses on downstream effects |

| Sunitinib | Tyrosine kinase inhibitor affecting multiple pathways | Broader spectrum of activity |

This compound stands out due to its specific targeting of the Mad2-Cdc20 complex, making it particularly useful for studying cancers linked to spindle assembly checkpoint dysfunctions .

Case Study 1: Enhancing Anti-Cancer Drug Efficacy

In a study involving various cancer cell lines, this compound was shown to significantly enhance the efficacy of standard anti-cancer therapies. The combination treatment led to increased apoptosis rates compared to treatments without this compound. The study concluded that this compound could be integrated into therapeutic regimens for more effective cancer treatment .

Case Study 2: Mechanistic Insights into Cell Cycle Arrest

Another study utilized fluorescence polarization assays to demonstrate how this compound alters the conformational dynamics of Mad2, thereby inhibiting its interaction with Cdc20. This research provided insights into how disrupting this interaction can lead to cell cycle arrest, further substantiating this compound's role in cancer therapy .

Mécanisme D'action

The mechanism of action of M2I-1 involves its interaction with specific molecular targets. It directly targets the hydrophobic core of the Mad2 protein and selectively disrupts the Mad2-Cdc20 complex formation. This disruption impairs the mitotic spindle assembly checkpoint function, leading to reduced mitotic duration and potential cell cycle arrest .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-[4-(diisobutylamino)-3-aminobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A reduced derivative with an amino group instead of a nitro group.

5-[4-(diisobutylamino)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A derivative with a chlorine substituent on the aromatic ring.

Uniqueness

The uniqueness of M2I-1 lies in its specific nitrobenzylidene-thiobarbiturate structure, which imparts distinct chemical and biological properties. Its ability to selectively target the Mad2 protein and disrupt the Mad2-Cdc20 complex formation sets it apart from other similar compounds .

Activité Biologique

M2I-1, also known as MAD2 Inhibitor-1, is a small molecule that has garnered attention for its role in cancer therapy by disrupting the interaction between CDC20 and MAD2, pivotal components of the mitotic spindle assembly checkpoint (SAC). This compound has been shown to enhance the sensitivity of cancer cells to anti-mitotic drugs and induce tumor cell death by affecting cell cycle regulation.

Disruption of CDC20-MAD2 Interaction

This compound specifically inhibits the CDC20-MAD2 interaction, which is crucial for the proper functioning of the anaphase-promoting complex/cyclosome (APC/C). By disrupting this interaction, this compound leads to:

- Premature Cyclin B1 Degradation : Cyclin B1 levels are significantly reduced in cells treated with this compound, indicating a weakened SAC response. This was confirmed through quantitative analysis and western blotting techniques .

- Increased Apoptosis : The activation of APC by this compound results in increased apoptosis in tumor cells without affecting normal tissues, suggesting a therapeutic window for cancer treatment .

In Vivo Efficacy

In animal studies, this compound was administered via intraperitoneal injection at varying doses (5, 10, and 25 mg/kg) to mice with xenograft tumors. Results indicated:

- Dose-Dependent Tumor Growth Inhibition : Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The highest dose effectively halted further tumor growth .

- Minimal Toxicity : Importantly, no adverse effects were observed in normal liver tissue post-treatment, indicating that this compound selectively targets malignant cells .

Table 1: Summary of Key Findings on this compound

Case Study 1: In Vitro Analysis on HeLa Cells

In a controlled laboratory setting, HeLa cells treated with this compound showed significant changes in cell cycle dynamics. The treatment resulted in:

- A shift towards G1 phase in cycling cells.

- Reduced efficiency of mitotic arrest induced by nocodazole, suggesting that this compound promotes progression through mitosis while impairing the SAC function .

Case Study 2: Xenograft Tumor Models

In vivo studies using mouse models demonstrated that this compound effectively inhibited tumor growth. Key observations included:

Propriétés

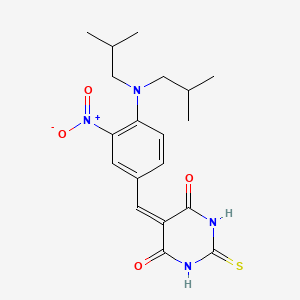

IUPAC Name |

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEKPQUKWLNUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387207 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6063-97-4 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.